![molecular formula C13H21NS B13286732 N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine](/img/structure/B13286732.png)
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is a compound that features a thiophene ring attached to an ethyl chain, which is further connected to a cycloheptanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine typically involves the reaction of thiophene-2-ethylamine with cycloheptanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The ethyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The ethyl chain and cycloheptanamine moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Lacks the cycloheptanamine moiety.
Cycloheptanone: Lacks the thiophene ring.
Thiophene derivatives: Various compounds with different substituents on the thiophene ring.
Uniqueness
N-[2-(Thiophen-2-YL)ethyl]cycloheptanamine is unique due to its combination of a thiophene ring and a cycloheptanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NS |
|---|---|
Molecular Weight |
223.38 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)cycloheptanamine |
InChI |
InChI=1S/C13H21NS/c1-2-4-7-12(6-3-1)14-10-9-13-8-5-11-15-13/h5,8,11-12,14H,1-4,6-7,9-10H2 |
InChI Key |
GFBJFXHRQSTSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(But-3-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13286656.png)
![2,4-Dichloro-6-[(propylamino)methyl]phenol](/img/structure/B13286671.png)
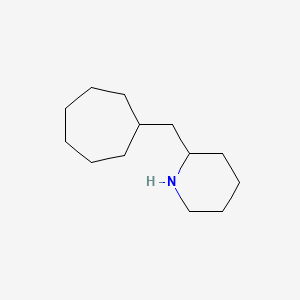
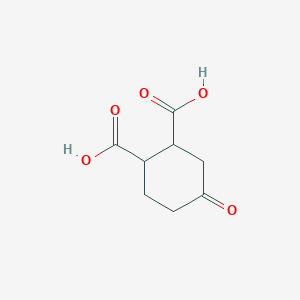
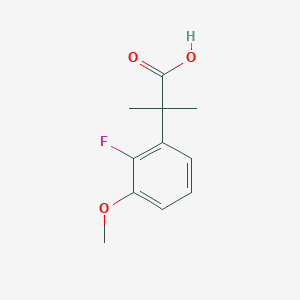
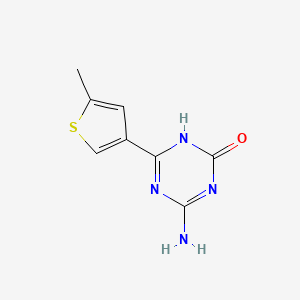
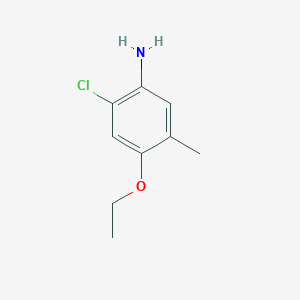
![{1-[2-(ethylamino)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13286692.png)
![4-Chloro-2-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13286694.png)
![(2-Ethoxyethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13286699.png)
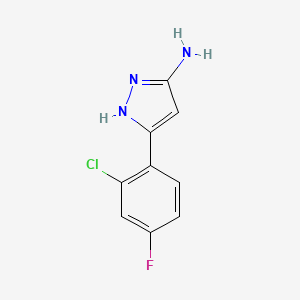
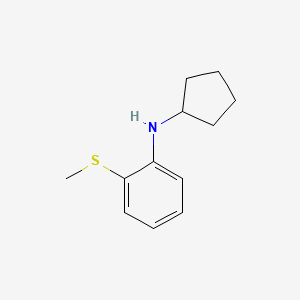

![[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride](/img/structure/B13286733.png)
